molecular formula C9H12N2O3 B1447081 N-Benzoylglycine-2,2-D2 CAS No. 208928-78-3

N-Benzoylglycine-2,2-D2

Cat. No. B1447081
M. Wt: 198.22 g/mol
InChI Key: ZANQEERTSLUCTG-GZEMNZGQSA-N
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Description

N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food and is commonly found in urine . It is a labelled N-Benzoylglycine .


Molecular Structure Analysis

The molecular formula of N-Benzoylglycine-2,2-D2 is C9H7D2NO3 . The InChI Key is ZANQEERTSLUCTG-GZEMNZGQSA-N . The exact mass is 198.09734574 . It has a topological polar surface area of 73.2, a heavy atom count of 14, and an isotope atom count of 2 .


Physical And Chemical Properties Analysis

N-Benzoylglycine-2,2-D2 has a molecular weight of 198.22 . It has a density of 1.286 g/cm3 . Its boiling point is 464.125ºC at 760 mmHg , and its flash point is 234.495ºC .

Scientific Research Applications

Enantioselective Synthesis

N-Benzoylglycine, a naturally occurring compound, has been utilized as a chiral inducer in enantioselective synthesis. This application is significant in producing compounds with extremely high enantiomeric excess, a critical aspect in creating substances with specific desired properties (Kawasaki et al., 2006).

Complex Formation and Characterization

The formation of complexes with metals such as Mn(II), Au(III), and Zr(IV) using N-Benzoylglycine has been explored. These complexes have been characterized through various techniques, providing valuable insights into their structure and potential applications in fields like biochemistry and materials science (Refat et al., 2008).

Magnetic Interaction Studies

N-Benzoylglycine has been used in the study of weak exchange interactions in the copper(II)-N-Benzoylglycine complex. This research offers a deeper understanding of magnetic interactions in biologically relevant systems (Vieira et al., 2008).

Pseudocapacitance Enhancement

In the field of materials science, derivatives of N-Benzoylglycine have been used to enhance the pseudocapacitance performance of certain films. This has implications for developing more efficient energy storage materials (Kowsari et al., 2019).

Crystal Growth and Characterization

The study of the growth habits of N-Benzoylglycine in gels has provided insights into crystal formation processes. This research is essential for understanding and designing materials with specific crystal structures (Ramachandran & Natarajan, 2005).

O-Glycosidation Catalysis

N-Benzoylglycine has been employed as a catalyst in stereoselective O-glycosidation processes. This application is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates (Dubey et al., 2019).

Antimicrobial Activity Studies

Research into the synthesis of novel compounds using N-Benzoylglycine has led to the discovery of substances with potential antimicrobial activities. Such studies are crucial in the ongoing search for new antibiotics and antifungal agents (Mange et al., 2013).

Biochemical Characterization

N-Benzoylglycine's role in biochemical processes, like the formation of hippurate through glycine N-acyltransferase, has been studied. This research enhances our understanding of metabolic detoxification processes (Dempsey et al., 2014).

Structural Synthesis and Analysis

N-Benzoylglycine has been used in the synthesis and structural characterization of various compounds, providing valuable insights into molecular structures and potential applications in medicinal chemistry and materials science (Brussel & Sumere, 2010).

Coordination Compounds Research

Research on coordination compounds of N-Benzoylglycine with metals like cobalt and nickel has contributed to our understanding of such complexes' structural properties. This research has implications in various fields, including catalysis and materials science (Narvekar & Srinivasan, 2020).

Safety And Hazards

N-Benzoylglycine-2,2-D2 is non-hazardous for transport . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If it comes into contact with skin, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQEERTSLUCTG-GZEMNZGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoylglycine-2,2-D2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Mæhre, R Jalan, LM Ytrebø - 2014 - journals.physiology.org
Glycine is an important ammoniagenic amino acid, which is increased in acute liver 46 failure (ALF). We have previously shown that ornithine phenylacetate (OP) 47 attenuates …
Number of citations: 0 journals.physiology.org

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